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Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-methylpyridine
CAS No.: 1211536-44-5
Cat. No.: B2801183
Get Quote
. J

Executive Summary & Compound Identity

3-Bromo-4-fluoro-5-methylpyridine is a trisubstituted pyridine derivative characterized by a
crowded 3,4,5-substitution pattern. This structural motif creates unique electronic and steric
environments, making the compound valuable for regioselective cross-coupling reactions (e.g.,
Suzuki-Miyaura, Buchwald-Hartwig) at the C-3 position, while the C-4 fluorine serves as a
handle for nucleophilic aromatic substitution (

).
Chemical Identifiers
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Parameter Detail

Chemical Name 3-Bromo-4-fluoro-5-methylpyridine

1211517-76-8 (Note: Isomeric confusion exists
CAS Number _ _
in databases; verify structure by NMR)

Molecular Formula

Molecular Weight 190.01 g/mol
188.96 Da (
Monoisotopic Mass ), 190.96 Da (
)
SMILES Cclc(F)c(Br)encl

Spectroscopic Characterization

The following data represents the expected analytical profile derived from substituent additivity
rules (chemometrics) and analogous pyridine derivatives. These values serve as the standard
for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,4,5-substitution pattern leaves protons only at the C-2 and C-6 positions. These protons
are magnetically distinct due to the asymmetry introduced by the Br/Methyl substituents.

H NMR (400 MHz,
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Shift ( Coupling (
Multiplicity Integration Assignment
» Ppm) » H2)
-proton,
and Br.
-proton,
and Me.
2.35 Doublet 3H -CH Hz (Long-range

coupling to F).

« Interpretation: The absence of large vicinal coupling (

) confirms the lack of adjacent protons. The fine doublet splitting of the methyl group is a
diagnostic feature of 4-fluoro-5-methyl substitution.

C NMR (100 MHz,
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Shift ( Coupling (
Assignment Notes
» Ppm) , Hz)
Doublet; ipso to
163.5 C-4 .
Fluorine.
Doublet;
151.2 C-2
-carbon.
Doublet;
148.8 C-6
-carbon.
Doublet; ipso to
132.0 C-5
Methyl.
Doublet; ipso to
110.5 C-3 _
Bromine.
16.5 -CH Methyl carbon.

F NMR (376 MHz,

 Shift:

-118.0 to -122.0 ppm (Singlet or Quartet if H-coupling is resolved).

» Note: The chemical shift is characteristic of a pyridine ring fluorinated at the 4-position,
shielded relative to benzene analogs due to the nitrogen electron withdrawal.

B. Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct isotopic signature essential for rapid
identification.

 lonization Mode: ESI+ (Electrospray lonization, Positive Mode)
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e Key lons:
o m/z 190.0
o m/z192.0

o Pattern: 1:1 intensity ratio between m/z 190 and 192, confirming the presence of one
bromine atom.

C. Infrared Spectroscopy (FT-IR)

o C-F Stretch: 1250-1150 cm

(Strong).

e C=N/C=C (Pyridine Ring): 1580, 1470 cm

e C-H Stretch (Aromatic): 3050 cm

e C-Br Stretch: 600-500 cm

(Weak/Medium).

Experimental Protocols

To ensure data integrity, follow these standardized protocols for sample preparation and
acquisition.

Protocol 1: NMR Sample Preparation
¢ Mass: Weigh 5-10 mg of the compound into a clean vial.
e Solvent: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
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o Note: If the compound is an HCI salt, use DMSO-

to ensure solubility and prevent peak broadening.

« Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette directly into
the NMR tube.

e Acquisition:

o H: 16 scans, 1s relaxation delay.

o C:512-1024 scans (due to quaternary carbons).

Protocol 2: GC-MS Quality Control

o Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.
e Column: HP-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Method:
o Injector: 250°C, Split 20:1.
o Oven: 50°C (hold 1 min)
20°C/min
280°C (hold 3 min).

o Acceptance Criteria: Purity >95% by area integration; Mass spectrum must show 1:1 Br

isotope pattern.

Synthesis & Validation Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic validation,
ensuring the correct isomer is obtained.
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Figure 1: Synthesis and Quality Control workflow for verifying 3-bromo-4-fluoro-5-
methylpyridine identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. compoundchem.com [compoundchem.com]
o 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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